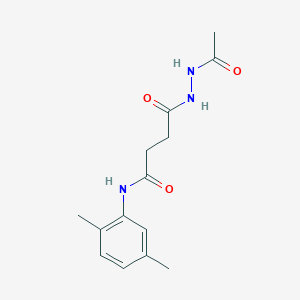
4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide
説明
4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide, also known as ADOA, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide may alter gene expression patterns and lead to changes in cell behavior.
Biochemical and Physiological Effects:
4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has also been found to have antioxidant properties and may protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide in lab experiments is its versatility. 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has been shown to have a variety of effects in different cell types and can be used in a variety of experimental settings. However, one limitation of using 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide is its potential toxicity. While 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has been found to be relatively non-toxic in some studies, it may have toxic effects in certain cell types or at high concentrations.
将来の方向性
There are several potential future directions for research on 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide. One area of interest is the development of 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide derivatives with improved potency and selectivity. Another area of interest is the investigation of 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide's effects on different signaling pathways and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide and its potential applications in different fields of research.
科学的研究の応用
4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide has been shown to inhibit the growth and proliferation of cancer cells. In drug discovery, 4-(2-acetylhydrazino)-N-(2,5-dimethylphenyl)-4-oxobutanamide may be used as a lead compound for the development of new drugs.
特性
IUPAC Name |
4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-4-5-10(2)12(8-9)15-13(19)6-7-14(20)17-16-11(3)18/h4-5,8H,6-7H2,1-3H3,(H,15,19)(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZKEONMFDHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936634.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3936649.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B3936651.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3936653.png)
![2-{(1,3-benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol](/img/structure/B3936661.png)
![3,4,5-triethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936668.png)
![4-({[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3936679.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole](/img/structure/B3936686.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B3936702.png)
![8-(4-chlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936703.png)
![1-(2-furyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3936719.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B3936721.png)
![4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B3936723.png)
![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3936738.png)